molecular formula C18H25N3O3 B4140901 N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

Cat. No. B4140901
M. Wt: 331.4 g/mol
InChI Key: XHQDEPANIZFUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, also known as EQA, is a novel compound that has gained significant attention in the field of medicinal chemistry. EQA is a synthetic compound that was first synthesized in 2015 by a team of researchers from the University of California, San Francisco. Since then, EQA has been the subject of several scientific research studies, which have demonstrated its potential as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is not fully understood. However, it is believed that N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of the immune response. N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to have several biochemical and physiological effects. N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to have a neuroprotective effect by inhibiting the activity of caspase-3, an enzyme that is involved in the induction of apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide in lab experiments is its high potency and selectivity. N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to have a high affinity for its target proteins, which makes it an effective tool for the study of various signaling pathways. However, one of the limitations of using N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide. One area of research is the development of new analogs of N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide that exhibit improved pharmacokinetic and pharmacodynamic properties. Another area of research is the study of the potential of N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the development of new methods for the synthesis of N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide and its analogs is an area of ongoing research.
In conclusion, N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is a novel compound that has gained significant attention in the field of medicinal chemistry. N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, as well as a neuroprotective effect. N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide, which make it an exciting area of research in the field of medicinal chemistry.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been the subject of several scientific research studies due to its potential as a therapeutic agent. N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide has also been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-2-24-16-10-6-5-9-14(16)20-17(22)11-15-18(23)21-13-8-4-3-7-12(13)19-15/h5-6,9-10,12-13,15,19H,2-4,7-8,11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQDEPANIZFUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3CCCCC3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Reactant of Route 3
N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Reactant of Route 5
N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide
Reactant of Route 6
N-(2-ethoxyphenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.